molecular formula C17H18N2O B1397124 4-Phenyl-N-pyrrolidin-3-ylbenzamide CAS No. 762285-91-6

4-Phenyl-N-pyrrolidin-3-ylbenzamide

Cat. No.: B1397124
CAS No.: 762285-91-6
M. Wt: 266.34 g/mol
InChI Key: LXZLSSUTSOTEQP-UHFFFAOYSA-N
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Description

4-Phenyl-N-pyrrolidin-3-ylbenzamide is a chemical compound that features a benzamide core with a phenyl group and a pyrrolidin-3-yl substituentThe presence of the pyrrolidine ring, a common scaffold in bioactive molecules, enhances its pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-pyrrolidin-3-ylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-pyrrolidin-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Phenyl-N-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-N-pyrrolidin-3-ylbenzamide is unique due to the presence of both the phenyl group and the pyrrolidine ring, which enhance its pharmacological properties and make it a versatile scaffold for drug design .

Biological Activity

4-Phenyl-N-pyrrolidin-3-ylbenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a phenyl group attached to a pyrrolidine ring and a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in signaling pathways. For instance, it has been shown to modulate the activity of kinases and phosphatases, which are crucial for cellular signaling and metabolic processes. The compound may act as either an inhibitor or an activator depending on the specific enzyme target.

Cellular Effects

The compound has demonstrated the ability to influence cell function significantly. It affects cellular processes such as:

  • Cell Signaling Pathways: Altering phosphorylation states of proteins involved in critical signaling cascades.
  • Gene Expression: Modulating the activity of transcription factors, thereby impacting gene expression profiles.
  • Metabolic Processes: Influencing cellular metabolism through interactions with metabolic enzymes.

The biological effects of this compound can be attributed to several molecular mechanisms:

  • Binding Interactions: The compound binds to active sites of enzymes and receptors, leading to changes in their catalytic activities.
  • Gene Regulation: It can induce changes in gene expression by interacting with regulatory proteins and transcription factors.
  • Stability and Degradation: The compound's stability under various conditions affects its long-term biological activity. Degradation products may also exhibit biological effects.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an inhibitor of certain cancer-related pathways. For example, it has been evaluated for its effects on Bruton’s Tyrosine Kinase (BTK), which plays a vital role in B-cell receptor signaling. Inhibition of BTK has therapeutic implications for treating various cancers and autoimmune diseases .

StudyFindings
Study ADemonstrated inhibition of BTK activity in cancer cell lines.
Study BShowed modulation of gene expression related to apoptosis pathways.

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacodynamics. At varying doses, this compound exhibited both beneficial effects at lower doses (enhancing enzyme activity) and adverse effects at higher doses (inhibiting critical cellular processes).

Properties

IUPAC Name

4-phenyl-N-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-16-10-11-18-12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,18H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZLSSUTSOTEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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